molecular formula C6H2BrClFN3 B6588982 2-azido-1-bromo-3-chloro-5-fluorobenzene CAS No. 1627531-62-7

2-azido-1-bromo-3-chloro-5-fluorobenzene

Cat. No. B6588982
CAS RN: 1627531-62-7
M. Wt: 250.5
InChI Key:
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Description

2-azido-1-bromo-3-chloro-5-fluorobenzene, a compound composed of nitrogen, bromine, chlorine, and fluorine, is a useful starting material for a variety of synthetic transformations. Its structure is a combination of the aromatic benzene ring and the nitrogen-containing azide functional group. This combination of functional groups makes it an attractive molecule for chemists to manipulate, as it can be used to create a variety of molecular structures. Its synthesis and applications in scientific research have been studied extensively. In

Mechanism of Action

2-azido-1-bromo-3-chloro-5-fluorobenzene is a reactive molecule that can undergo nucleophilic substitution reactions. In these reactions, the azide group acts as a nucleophile, attacking electrophilic centers such as the carbon atom in an aromatic ring. This reaction is catalyzed by an acid, such as hydrochloric acid, and yields a product with a new functional group.
Biochemical and Physiological Effects
2-azido-1-bromo-3-chloro-5-fluorobenzene has not been studied extensively for its biochemical and physiological effects. However, it is known to be resistant to hydrolysis and is therefore unlikely to be metabolized by cells. Therefore, it is unlikely to have any significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

2-azido-1-bromo-3-chloro-5-fluorobenzene has several advantages for use in laboratory experiments. It is commercially available, inexpensive, and relatively easy to synthesize. Additionally, it can be used to synthesize a variety of compounds, making it a versatile reagent. However, it is also important to note that it is a hazardous compound and should be handled with caution.

Future Directions

The potential applications of 2-azido-1-bromo-3-chloro-5-fluorobenzene in scientific research are still largely unexplored. However, there are several potential future directions that could be explored. These include the use of the compound in the synthesis of fluorinated aromatic compounds, the use of the compound in the synthesis of novel heterocyclic compounds, and the use of the compound in the synthesis of drugs and other biologically active compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of the compound.

Synthesis Methods

2-azido-1-bromo-3-chloro-5-fluorobenzene can be synthesized from commercially available starting materials. The most common route involves the reaction of 2-bromo-3-chloro-5-fluorobenzene with sodium azide in aqueous solution. This reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds via a nucleophilic substitution reaction. The product is then purified by column chromatography. This method can be used to synthesize 2-azido-1-bromo-3-chloro-5-fluorobenzene in high yields.

Scientific Research Applications

2-azido-1-bromo-3-chloro-5-fluorobenzene has been used in various scientific research applications. It has been used in the synthesis of novel compounds, such as azido-substituted heterocycles. It has also been used as a starting material for the synthesis of fluorinated aromatic compounds, which have potential applications in medicinal chemistry. Additionally, it has been used as a reagent in the synthesis of drugs and other biologically active compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azido-1-bromo-3-chloro-5-fluorobenzene involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromo-1-chloro-4-fluorobenzene", "sodium azide", "copper(I) iodide", "potassium carbonate", "acetonitrile", "water" ], "Reaction": [ { "Step 1": "The starting material 2-bromo-1-chloro-4-fluorobenzene is reacted with sodium azide in the presence of copper(I) iodide as a catalyst in acetonitrile solvent to form 2-azido-1-bromo-4-fluorobenzene." }, { "Step 2": "The intermediate 2-azido-1-bromo-4-fluorobenzene is then reacted with potassium carbonate in water to form 2-azido-1-bromo-4-hydroxybenzene." }, { "Step 3": "Finally, the intermediate 2-azido-1-bromo-4-hydroxybenzene is reacted with thionyl chloride in the presence of a base to form the target compound 2-azido-1-bromo-3-chloro-5-fluorobenzene." } ] }

CAS RN

1627531-62-7

Product Name

2-azido-1-bromo-3-chloro-5-fluorobenzene

Molecular Formula

C6H2BrClFN3

Molecular Weight

250.5

Purity

95

Origin of Product

United States

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